molecular formula C20H16O4 B13995036 Dimethyl [(anthracen-9-yl)methylidene]propanedioate CAS No. 7599-09-9

Dimethyl [(anthracen-9-yl)methylidene]propanedioate

Cat. No.: B13995036
CAS No.: 7599-09-9
M. Wt: 320.3 g/mol
InChI Key: LCSRLQSOHBBXCD-UHFFFAOYSA-N
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Description

Dimethyl 2-(anthracen-9-ylmethylidene)propanedioate is an organic compound with the molecular formula C20H16O4 It is characterized by the presence of an anthracene moiety attached to a propanedioate group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(anthracen-9-ylmethylidene)propanedioate typically involves the condensation of anthracene-9-carbaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a methylene bridge, linking the anthracene moiety to the propanedioate group. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol for several hours to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for dimethyl 2-(anthracen-9-ylmethylidene)propanedioate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(anthracen-9-ylmethylidene)propanedioate can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydroanthracene derivatives.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(anthracen-9-ylmethylidene)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(anthracen-9-ylmethylidene)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with cellular proteins, affecting various signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(naphthalen-1-ylmethylidene)propanedioate
  • Dimethyl 2-(phenylmethylidene)propanedioate
  • Dimethyl 2-(pyren-1-ylmethylidene)propanedioate

Uniqueness

Dimethyl 2-(anthracen-9-ylmethylidene)propanedioate is unique due to the presence of the anthracene moiety, which imparts distinct photophysical and chemical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

7599-09-9

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

dimethyl 2-(anthracen-9-ylmethylidene)propanedioate

InChI

InChI=1S/C20H16O4/c1-23-19(21)18(20(22)24-2)12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3

InChI Key

LCSRLQSOHBBXCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)OC

Origin of Product

United States

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